molecular formula C20H17N3O4S B2710784 N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide CAS No. 678147-15-4

N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No.: B2710784
CAS No.: 678147-15-4
M. Wt: 395.43
InChI Key: AEVTWCJCVVAUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide is a synthetic small molecule with the molecular formula C20H17N3O4S and a molecular weight of 395.4 g/mol . Its structure features a benzodioxole group linked via an acetamide bridge to a substituted pyrimidinone ring, a scaffold known to be of significant interest in medicinal chemistry. Compounds within this structural class, particularly those incorporating the benzodioxole moiety, have demonstrated relevant biological activity in research settings. For instance, studies on analogous molecules have shown potential in targeting cancer cell metabolism, with some derivatives exhibiting the ability to inhibit mitochondrial function and selectively kill tumor cells under conditions of glucose starvation, a common feature of the tumor microenvironment . This suggests that this class of compounds may act through synthetic lethality, providing a promising strategy for targeting specific cancer vulnerabilities. As a key chemical tool, this acetamide derivative is valuable for researchers investigating kinase signaling pathways, cancer metabolism, and the mechanisms of cell death. It is offered as a solid and is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c24-18-9-15(14-4-2-1-3-5-14)22-20(23-18)28-11-19(25)21-10-13-6-7-16-17(8-13)27-12-26-16/h1-9H,10-12H2,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVTWCJCVVAUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide (CAS Number: 678147-15-4) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H17_{17}N3_3O4_4S, with a molecular weight of 395.4 g/mol. The compound features a benzodioxole moiety linked to a pyrimidine derivative, which may contribute to its biological activity.

PropertyValue
Molecular Weight395.4 g/mol
Molecular FormulaC20_{20}H17_{17}N3_3O4_4S
CAS Number678147-15-4
LogP3.2434
Polar Surface Area74.404 Ų

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those associated with cancer and inflammation.
  • Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of the benzodioxole moiety suggests potential antioxidant properties, which could protect cells from oxidative stress.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have demonstrated that compounds with similar structures possess anticancer properties. For instance:

  • In vitro studies : The compound has shown cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

Preliminary data suggest antimicrobial properties against certain bacterial strains. This could be attributed to the compound's ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways.

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of similar benzodioxole derivatives on human cancer cell lines and found significant dose-dependent inhibition of cell growth.
  • Antimicrobial Testing : Research indicated that derivatives with the benzodioxole structure displayed notable activity against Gram-positive bacteria, suggesting a potential role in treating infections.
  • Mechanistic Insights : Studies involving enzyme assays revealed that the compound could inhibit specific kinases involved in cancer progression, further supporting its anticancer potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The table below highlights critical structural differences among the target compound and analogs:

Compound Name Pyrimidine Substituents Acetamide Substituent Key Physicochemical Data Reference
Target Compound 4-phenyl, 6-oxo 1,3-Benzodioxol-5-ylmethyl N/A (data unavailable)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide 4-methyl, 6-oxo Benzyl m.p. 196°C; $^1$H NMR data
2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide 4-(4-chlorophenyl), 5-cyano, 6-hydroxy 2,3-Diphenylquinoxalin-6-yl m.p. 230–232°C; IR data
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]acetamide 4-hydroxy, 6-methyl 1,3-Benzodioxol-5-ylmethyl N/A (data unavailable)
Key Observations:
  • Pyrimidine Substitution: 4-Phenyl (Target): Enhances steric bulk and aromatic interactions compared to 4-methyl () or 4-hydroxy-6-methyl (). The phenyl group may improve binding to hydrophobic pockets in biological targets. 6-Oxo Group (Target and ): Facilitates hydrogen bonding, a critical feature absent in hydroxy- or methyl-substituted analogs .
  • Acetamide Substituents: 1,3-Benzodioxol-5-ylmethyl (Target and ): The fused benzodioxole system increases lipophilicity and may enhance blood-brain barrier permeability compared to simpler benzyl () or quinoxalinyl () groups.
  • Thioether Linkage :

    • A conserved feature across analogs, critical for maintaining molecular conformation and sulfur-mediated interactions. highlights a related compound with a thietan-3-yloxy group, demonstrating that replacing sulfur with oxygen alters electronic properties and stability .

Implications for Structure-Activity Relationships (SAR)

  • Melting Points: Higher m.p. in (230–232°C) vs. (196°C) suggests stronger intermolecular forces (e.g., hydrogen bonding from hydroxy and cyano groups).
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) may enhance electrophilic reactivity, influencing binding to cysteine-rich enzyme active sites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.